1-(3-Bromophenyl)ethanamine

Descripción general

Descripción

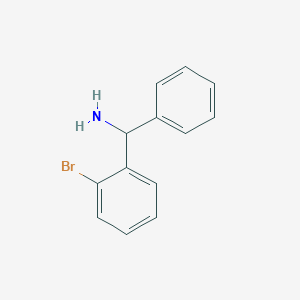

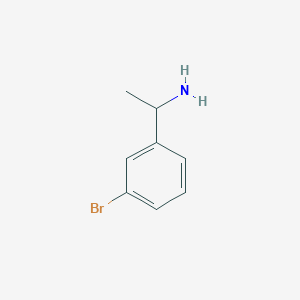

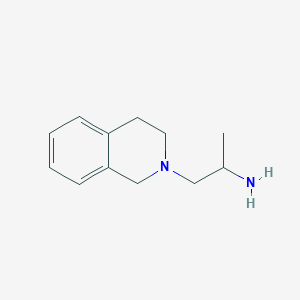

1-(3-Bromophenyl)ethanamine is a chemical compound that is structurally characterized by the presence of a bromine atom on the phenyl ring, which is further connected to an ethanamine group. This compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to 1-(3-Bromophenyl)ethanamine can be complex, involving multiple steps and various reagents. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally similar to 1-(3-Bromophenyl)ethanamine, has been reported to start from a bromo-chlorophenyl compound and involves a key step of resolution by crystallization to achieve high enantiomeric purity . Another related compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, was synthesized through a reflux process involving 2-(piperidin-1-yl)ethanamine and 3-bromobenzaldehyde, indicating the use of a Schiff base formation as a synthetic strategy .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Bromophenyl)ethanamine has been studied using various analytical techniques. For example, the molecular structure and vibrational frequencies of a compound with a bromophenyl group were investigated using both experimental and theoretical methods, including Gaussian09 software for optimization and vibrational assignments . X-ray diffraction has also been used to determine the absolute configurations of enantiomerically pure diarylethanes .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be quite diverse. In the case of brominated flame retardants, thermal decomposition mechanisms have been studied, revealing complex reactions such as hydrogen shifts, fission of C-C bonds, and bimolecular condensation reactions . These findings suggest that bromophenyl compounds can undergo a variety of chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The presence of the bromine atom contributes to the overall polarity and reactivity of the molecule. For instance, the molecular electrostatic potential analysis of a bromophenyl compound showed that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . Additionally, the first hyperpolarizability of such compounds has been calculated, indicating their potential role in nonlinear optics . The synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to 1-(3-Bromophenyl)ethanamine, demonstrated a high yield and purity, which is significant for its potential use in radiolabeling studies .

Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

1-(3-Bromophenyl)ethanamine is used in the synthesis of Schiff bases. For instance, a study by Warad et al. (2016) involved the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base. This was achieved by refluxing equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde, characterized using various analytical techniques like FT-IR, NMR, and elemental analysis (Warad et al., 2016).

Radiochemical Synthesis

Another application is in radiochemical synthesis. Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride. This process involved a reaction with HBr in a specially designed chamber, highlighting its use in generating radio-labelled compounds for scientific studies (Bach & Bridges, 1982).

Ligand Synthesis for Metal Complexes

In the field of inorganic chemistry, 1-(3-Bromophenyl)ethanamine is involved in the synthesis of ligands for metal complexes. A study by Canary et al. (1998) describes the synthesis of ligands such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, where the spatial arrangement of pyridyl groups forms chiral, pseudo C3-symmetric complexes with metal salts. This has implications for studying the structural aspects of metal-ligand complexes (Canary et al., 1998).

Catalytic Applications

1-(3-Bromophenyl)ethanamine also finds application in catalysis. Singh et al. (2019) discussed the preparation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl) ethanamine and its reactions with Pd(OAc)2, leading to cyclometallated complexes with potential catalytic properties in reducing various functional groups. This highlights its role in facilitating chemical transformations (Singh et al., 2019).

Pharmacological Research

In pharmacological research, Zhou Youjun (2010) synthesized 2-(Phenylthio)ethanamine as an intermediate of the Bcl-2 inhibitor ABT-263, indicating its utility in the synthesis of pharmaceutical intermediates (Zhou Youjun, 2010).

Safety and Hazards

1-(3-Bromophenyl)ethanamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938837 | |

| Record name | 1-(3-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)ethanamine | |

CAS RN |

74877-08-0, 176707-77-0 | |

| Record name | 3-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)